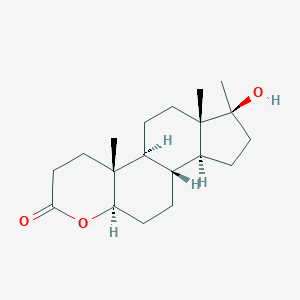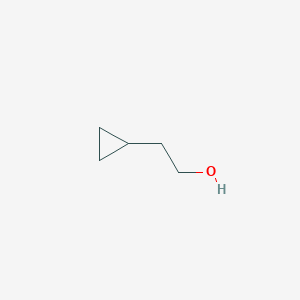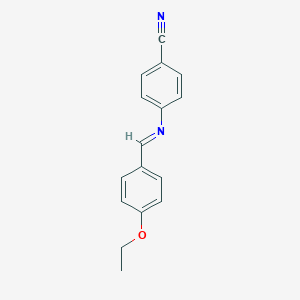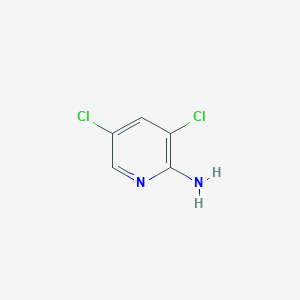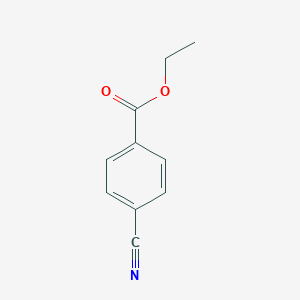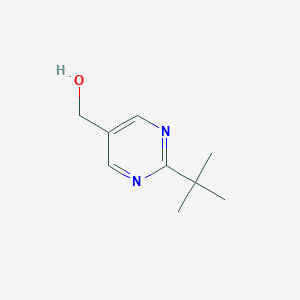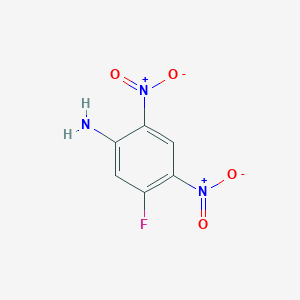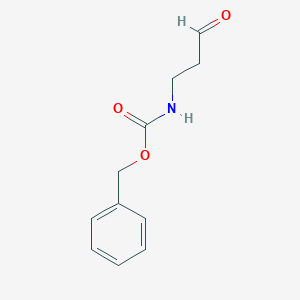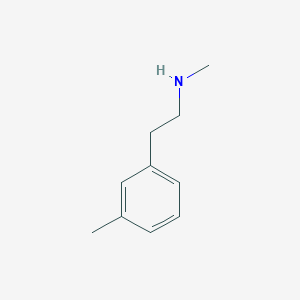![molecular formula C12H10N2O4S B145803 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-59-1](/img/structure/B145803.png)
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic acid (NTP) is an organic compound that has been utilized in scientific research for various purposes. It is a derivative of 2-phenylpropionic acid and contains a nitro and thiazole group. NTP is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Wirkmechanismus
The mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and oxidative stress. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in inflammation. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemische Und Physiologische Effekte
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have a protective effect on the liver and kidney in animal models of toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its wide range of potential applications. It has been studied for its potential in treating various diseases and has shown promising results in animal models. Additionally, 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has low toxicity and is relatively easy to synthesize.
One limitation of using 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to animals or to use in certain assays. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. One area of research is the development of more efficient synthesis methods for 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. Another area of research is the investigation of the potential side effects of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its long-term safety. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid and its potential applications in treating various diseases.
Synthesemethoden
The synthesis of 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-phenylpropionic acid with thionyl chloride to form 2-chloro-3-phenylpropionic acid. The resulting compound is then reacted with thiazole-2-amine and sodium acetate to form 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has been widely used in scientific research due to its potential as a pharmacological agent. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. 2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid has also been investigated for its potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
132483-59-1 |
|---|---|
Produktname |
2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid |
Molekularformel |
C12H10N2O4S |
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
2-[3-nitro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10N2O4S/c1-7(12(15)16)8-2-3-9(10(6-8)14(17)18)11-13-4-5-19-11/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
RYBRJKPOYVXDJT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



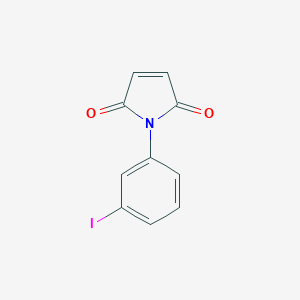
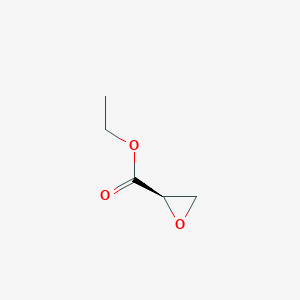
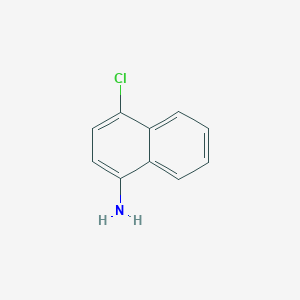
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
